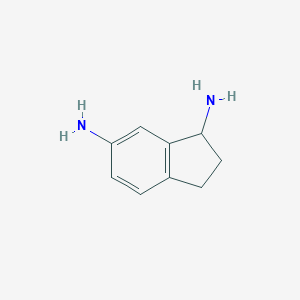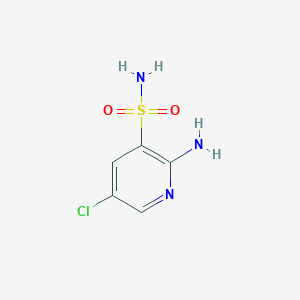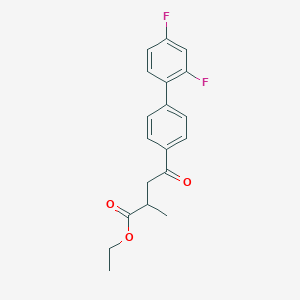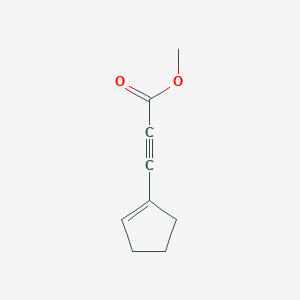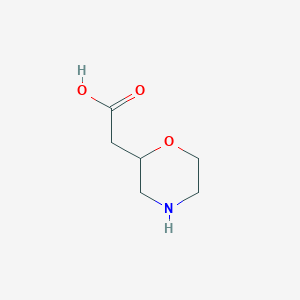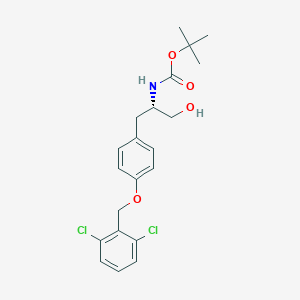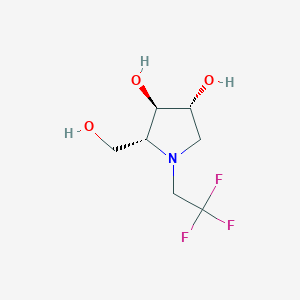
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-THP or trifluoroethylpyrrolidine, and it is a chiral molecule that has two enantiomers.
Mécanisme D'action
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of the hydroxymethyl and pyrrolidine groups.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. However, it has been reported to exhibit low toxicity and high stability under various conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol is its chiral nature, which makes it a useful building block in the synthesis of biologically active compounds. It is also stable under various conditions, which makes it a useful precursor in the synthesis of pharmaceuticals and agrochemicals. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale synthesis.
Orientations Futures
There are several future directions for the research of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol. One of the future directions is the development of new synthesis methods that are more cost-effective and efficient. Another future direction is the exploration of its potential applications in the synthesis of new drugs and agrochemicals. Furthermore, the mechanism of action and biochemical and physiological effects of this compound can be further studied to gain a better understanding of its potential applications.
Méthodes De Synthèse
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol involves the reaction of (R)-glycidol and (R)-3,4-dihydroxyproline in the presence of a Lewis acid catalyst. The reaction yields a mixture of diastereomers, which can be separated by column chromatography. The (2R,3R,4R) diastereomer is obtained as a white solid with a high yield and purity.
Applications De Recherche Scientifique
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol has been used in various scientific research applications due to its unique properties. It has been used as a chiral building block in the synthesis of biologically active compounds. It has also been used as a ligand in asymmetric catalysis reactions. Furthermore, it has been used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
188905-25-1 |
|---|---|
Nom du produit |
(2R,3R,4R)-2-(Hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
Formule moléculaire |
C7H12F3NO3 |
Poids moléculaire |
215.17 g/mol |
Nom IUPAC |
(2R,3R,4R)-2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C7H12F3NO3/c8-7(9,10)3-11-1-5(13)6(14)4(11)2-12/h4-6,12-14H,1-3H2/t4-,5-,6-/m1/s1 |
Clé InChI |
ITBZTMURQMEUAL-HSUXUTPPSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](N1CC(F)(F)F)CO)O)O |
SMILES |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
SMILES canonique |
C1C(C(C(N1CC(F)(F)F)CO)O)O |
Synonymes |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-1-(2,2,2-trifluoroethyl)-, (2R,3R,4R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxyindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B69689.png)
![4-(3-Trifluoromethyl-4H-thiochromeno[4,3-c]pyrazol-1-yl)-benzenesulfonamide](/img/structure/B69691.png)
![Tert-butyl N-[(E)-4,4-dimethylpent-2-enyl]carbamate](/img/structure/B69692.png)
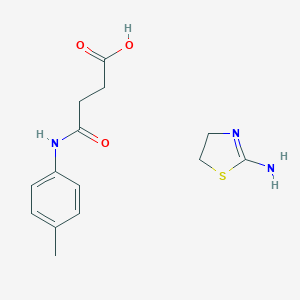
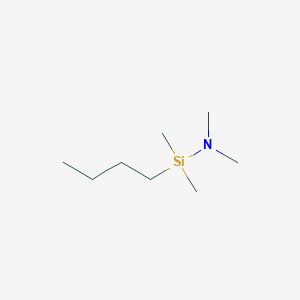

![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)
